![molecular formula C20H19N3O7 B2505293 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 862808-29-5](/img/structure/B2505293.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H19N3O7 and its molecular weight is 413.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiproliferative Applications
Antimicrobial Activity : Oxadiazole derivatives bearing a trimethoxybenzamide moiety have been synthesized and evaluated for their antimicrobial activities against different strains of bacteria and fungi. These compounds, including the oxadiazole and imidazolinone moieties, have shown significant antimicrobial properties, suggesting their potential as antimicrobial agents (Joshi, Bapodra, & Parekh, 1997).
Antiproliferative Activities : Synthesized derivatives of 1,3,4-oxadiazoles have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating significant efficacy. These findings highlight the potential of these compounds in cancer therapy (Jin et al., 2006).
Material Science and Organic Synthesis
Polymer Synthesis : New aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, characterized by good thermal stability, and the ability to form thin, flexible films. These materials exhibit potential applications in the fields of electronics and material science due to their thermal and mechanical properties (Sava et al., 2003).
Antioxidant Activity : Heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group have been synthesized and shown to possess strong antioxidant activities. These studies contribute to the understanding of the structure-activity relationship in designing effective antioxidant agents (Kareem et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide, primarily targets cholinesterase enzymes . These enzymes are crucial in the nervous system as they break down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine, affecting neuronal communication .
Mode of Action
The compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can enhance cholinergic transmission, affecting various physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting cholinesterase enzymes, the compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels . This can have downstream effects on neuronal communication and various physiological processes.
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its therapeutic effect .
Result of Action
The primary result of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, affecting neuronal communication and various physiological processes. The compound has shown potential as a therapeutic agent for Alzheimer’s disease, which is characterized by a deficit in cholinergic transmission .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The inhibition occurs through the coordination of the compound’s sulfonamide group with the zinc ion in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide interacts with other biomolecules such as folate synthetase, thereby affecting folic acid synthesis .
Cellular Effects
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide exerts various effects on different cell types and cellular processes. In bacterial cells, this compound has been found to inhibit biofilm formation, which is crucial for bacterial survival and pathogenicity . The compound disrupts cell signaling pathways involved in biofilm formation, leading to reduced bacterial adhesion and colonization . In mammalian cells, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide influences gene expression by modulating transcription factors and signaling pathways, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as carbonic anhydrase and folate synthetase, leading to enzyme inhibition . The binding interactions are facilitated by the compound’s functional groups, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . Additionally, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and cellular processes, although some reduction in activity may occur due to gradual degradation . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of biofilm formation and enzyme activity .
Dosage Effects in Animal Models
The effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity and biofilm formation without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its effects .
Metabolic Pathways
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase and folate synthetase . The compound affects metabolic flux by inhibiting these enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, the compound may undergo metabolic transformations, including oxidation and conjugation, which can influence its activity and stability .
Transport and Distribution
Within cells and tissues, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester the compound, affecting its localization and bioavailability . The distribution of the compound within tissues is influenced by its physicochemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression . Post-translational modifications, such as phosphorylation or acetylation, may also influence the compound’s localization and function . The precise subcellular distribution of the compound is crucial for its activity and efficacy in biochemical reactions .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(24)21-20-23-22-19(30-20)11-4-5-13-14(8-11)29-7-6-28-13/h4-5,8-10H,6-7H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQHPUGSRGJDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)
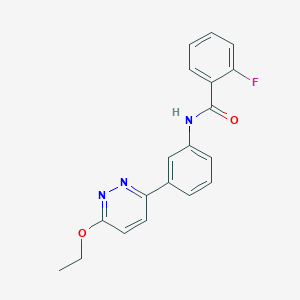





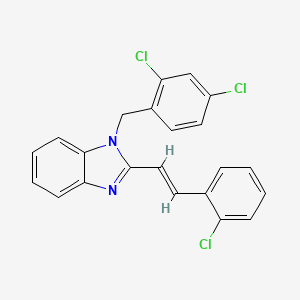
![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

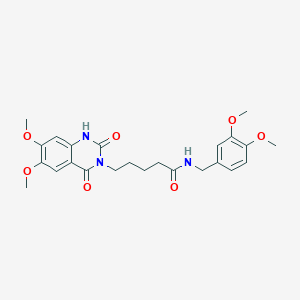
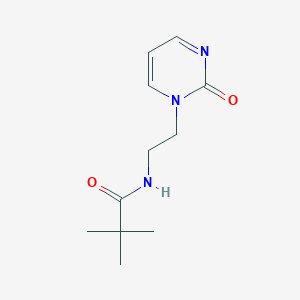
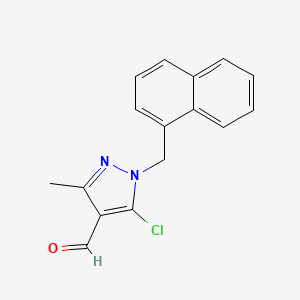
![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)
